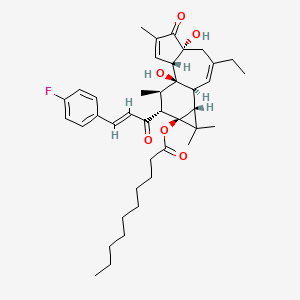
HIV-1 inhibitor-65
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-65 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes or proteins essential for the replication and survival of the virus, thereby preventing its proliferation within the host. The development of this compound is part of ongoing efforts to find effective treatments for HIV/AIDS, a disease that continues to pose significant global health challenges.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-65 typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and safety. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The production process must also comply with regulatory standards to ensure the compound’s efficacy and safety for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 inhibitor-65 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity. These derivatives are often tested for their efficacy in inhibiting HIV-1 replication .
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-65 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to inhibit other viruses or pathogens.
Medicine: Explored as a potential therapeutic agent for treating HIV/AIDS and preventing the spread of the virus.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 and monitoring the efficacy of antiretroviral therapies
Wirkmechanismus
HIV-1 inhibitor-65 exerts its effects by targeting specific enzymes or proteins essential for the HIV-1 replication cycle. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. The primary molecular targets include the HIV-1 protease and integrase enzymes, which are crucial for the maturation and integration of the viral genome into the host cell’s DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to HIV-1 inhibitor-65 include other HIV-1 protease inhibitors and integrase inhibitors, such as:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
This compound is unique in its specific binding affinity and inhibitory activity against HIV-1 enzymes. Compared to other inhibitors, it may offer advantages in terms of potency, resistance profile, and pharmacokinetic properties. Its unique chemical structure allows for targeted inhibition of HIV-1 replication, making it a valuable addition to the arsenal of antiretroviral therapies .
Eigenschaften
Molekularformel |
C40H53FO6 |
|---|---|
Molekulargewicht |
648.8 g/mol |
IUPAC-Name |
[(1R,2S,6R,10S,11R,13R,14R,15R)-8-ethyl-14-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C40H53FO6/c1-7-9-10-11-12-13-14-15-33(43)47-40-34(31(42)21-18-28-16-19-29(41)20-17-28)26(4)39(46)30(35(40)37(40,5)6)23-27(8-2)24-38(45)32(39)22-25(3)36(38)44/h16-23,26,30,32,34-35,45-46H,7-15,24H2,1-6H3/b21-18+/t26-,30+,32-,34+,35-,38-,39-,40+/m1/s1 |
InChI-Schlüssel |
QOYCENYBXKSOEV-RTVJHHROSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@@]12[C@@H]([C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CC)O)C)C(=O)/C=C/C5=CC=C(C=C5)F |
Kanonische SMILES |
CCCCCCCCCC(=O)OC12C(C(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CC)O)C)C(=O)C=CC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


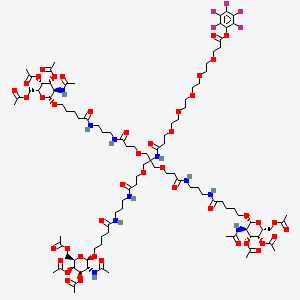
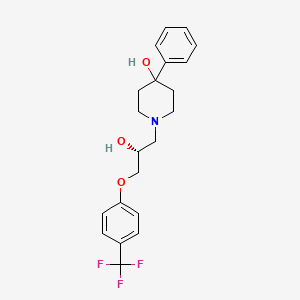
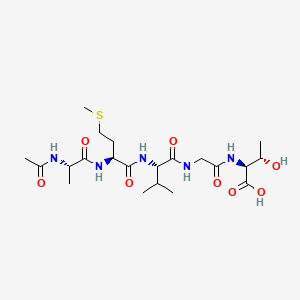
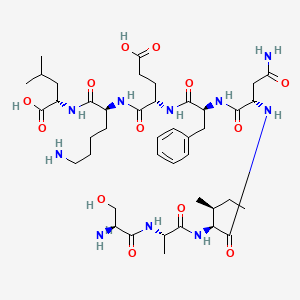
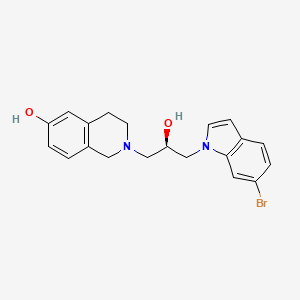

![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
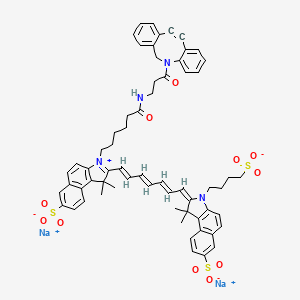
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)

